molecular formula C19H19F3N6O B11505923 N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11505923
M. Wt: 404.4 g/mol
InChI Key: OUHOBQPQRYPUDG-UHFFFAOYSA-N
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Description

N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of benzyl, dimethyl, and trifluoromethoxyphenyl groups attached to the triazine core, making it a highly substituted triazine derivative.

Preparation Methods

The synthesis of N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or potassium carbonate. The process can be carried out under reflux conditions to ensure complete substitution .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles used.

Scientific Research Applications

N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Compared to other triazine derivatives, N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its high degree of substitution and the presence of the trifluoromethoxy group. Similar compounds include:

These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H19F3N6O

Molecular Weight

404.4 g/mol

IUPAC Name

6-N-benzyl-2-N,2-N-dimethyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H19F3N6O/c1-28(2)18-26-16(23-12-13-6-4-3-5-7-13)25-17(27-18)24-14-8-10-15(11-9-14)29-19(20,21)22/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

OUHOBQPQRYPUDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

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